molecular formula C27H23N3O10 B1437429 Deferasirox 2-glucuronide CAS No. 1233196-92-3

Deferasirox 2-glucuronide

Cat. No. B1437429
M. Wt: 549.5 g/mol
InChI Key: VZBGWWQXUJQLAJ-BMODKXSASA-N
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Description

Deferasirox 2-glucuronide (also known as DFX-2G ) is a metabolite of Deferasirox (DFX), an iron chelator used in the treatment of iron overload conditions. DFX-2G is formed through hepatic glucuronidation of DFX, resulting in two primary metabolites: M3 (acyl glucuronide) and M6 (2-O-glucuronide) . It plays a crucial role in iron chelation therapy, particularly in patients affected by thalassemia and other iron-loading conditions.


Synthesis Analysis

The synthesis of DFX-2G involves the enzymatic conjugation of DFX with glucuronic acid via uridine diphosphate glucuronosyltransferase (UGT) in the liver. This process leads to the formation of the glucuronide metabolite, which contributes significantly to the overall pharmacokinetics of DFX .


Molecular Structure Analysis

DFX-2G shares structural similarities with DFX, featuring a tridentate ligand with high affinity and specificity for iron. Its active form is highly lipophilic and predominantly bound to serum albumin. The glucuronidation process modifies the chemical structure, rendering DFX-2G water-soluble and facilitating its elimination .


Chemical Reactions Analysis

DFX-2G primarily undergoes glucuronidation by UGT enzymes, with only a minor fraction metabolized by cytochrome P450 (CYP) enzymes. The resulting glucuronide metabolites (M3 and M6) are excreted via bile and, to a lesser extent, in the urine. Understanding these metabolic pathways is crucial for tailoring DFX therapy effectively .


Physical And Chemical Properties Analysis

  • Bioavailability : DFX-2G in film-coated tablet (FCT) form exhibits higher bioavailability than dispersible tablet (DT) form .

Safety And Hazards

  • Renal Impairment : Both DFX formulations (DT and FCT) carry a risk of renal impairment. Strict monitoring is essential to manage this reversible adverse effect .
  • Dose-Response Correlation : DFX-2G FCT shows a significant dose–response correlation with serum ferritin variation .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)24-28-23(29-30(24)14-11-9-13(10-12-14)25(35)36)16-6-2-4-8-18(16)39-27-21(34)19(32)20(33)22(40-27)26(37)38/h1-12,19-22,27,31-34H,(H,35,36)(H,37,38)/t19-,20-,21+,22-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBGWWQXUJQLAJ-BMODKXSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112897
Record name 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferasirox 2-glucuronide

CAS RN

1233196-92-3
Record name 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233196-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferasirox 2-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFERASIROX 2-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D50PQ1R10Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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